REACTION_CXSMILES
|
[Na].C(OC([NH:7][N:8]=[C:9]([C:15]1[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[CH:16]=1)[CH2:10][O:11][C:12](=[O:14])C)=O)C.C(O)(=O)C>C(O)C.O>[O:19]1[C:15]([C:9]2[CH2:10][O:11][C:12](=[O:14])[NH:7][N:8]=2)=[CH:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]1=2 |^1:0|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
acetoxymethyl 2-benzo[b]furyl ketone ethoxycarbonylhydrazone
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NN=C(COC(C)=O)C1=CC2=C(O1)C=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at laboratory temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at laboratory temperature for a further 30 hours
|
Duration
|
30 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on a silica gel column (Merck 7734; 400 g.)
|
Type
|
ADDITION
|
Details
|
a 3:2 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluant
|
Type
|
WASH
|
Details
|
elution
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated to dryness under reduced pressure
|
Type
|
STIRRING
|
Details
|
the residue was stirred with a mixture of methanol and diethyl ether
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid residue was purified by chromatography on a silica gel column (Merck 9385
|
Type
|
ADDITION
|
Details
|
a 1:1 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluant
|
Type
|
CUSTOM
|
Details
|
of eluate were evaporated to dryness under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue was stirred with a mixture of diethyl ether and petroleum ether (b.p. 60°-80° C.)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C=C1C1=NNC(OC1)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |